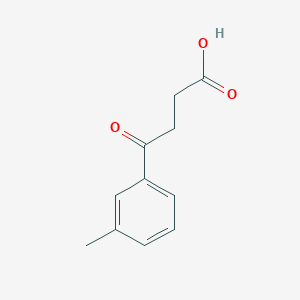

4-(3-Methylphenyl)-4-oxobutyric acid

CAS No.: 59618-44-9

Cat. No.: VC2425890

Molecular Formula: C11H12O3

Molecular Weight: 192.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 59618-44-9 |

|---|---|

| Molecular Formula | C11H12O3 |

| Molecular Weight | 192.21 g/mol |

| IUPAC Name | 4-(3-methylphenyl)-4-oxobutanoic acid |

| Standard InChI | InChI=1S/C11H12O3/c1-8-3-2-4-9(7-8)10(12)5-6-11(13)14/h2-4,7H,5-6H2,1H3,(H,13,14) |

| Standard InChI Key | NZHPMZMVALJALH-UHFFFAOYSA-N |

| SMILES | CC1=CC(=CC=C1)C(=O)CCC(=O)O |

| Canonical SMILES | CC1=CC(=CC=C1)C(=O)CCC(=O)O |

Introduction

Chemical Structure and Properties

4-(3-Methylphenyl)-4-oxobutyric acid belongs to the class of aromatic ketones and carboxylic acids. Its molecular structure features a 3-methylphenyl group attached to a 4-oxobutyric acid moiety, creating a compound with both aromatic and acidic properties.

Physical and Chemical Properties

The compound exhibits specific physicochemical characteristics that define its behavior in various chemical reactions and applications. These properties are essential for understanding its potential uses in organic synthesis and other fields.

| Property | Value |

|---|---|

| CAS Number | 59618-44-9 |

| Molecular Formula | C₁₁H₁₂O₃ |

| Molecular Weight | 192.21 g/mol |

| Physical State | Solid at room temperature |

| Functional Groups | Carboxylic acid, Ketone, Aromatic ring |

| Solubility | Soluble in organic solvents like ethanol and methanol |

The compound's structure includes a carboxyl group (-COOH) that contributes to its acidic properties, a ketone group that provides reactivity for various transformations, and a 3-methylphenyl group that introduces aromatic characteristics to the molecule.

Synthesis Methods

The synthesis of 4-(3-Methylphenyl)-4-oxobutyric acid can be achieved through several methodological approaches, primarily involving the use of appropriate solvents and catalysts to facilitate the reaction.

Solvent-Based Synthesis

One of the primary synthesis routes involves reactions in solvents such as ethanol or methanol. These protic solvents facilitate the dissolution of reactants and promote the formation of the target compound under controlled conditions.

Catalytic Approaches

The synthesis efficiency can be significantly enhanced through the use of catalysts such as potassium tert-butoxide. This strong base serves to accelerate the reaction by facilitating the formation of reactive intermediates, thereby improving both the yield and purity of the final product.

Applications and Uses

4-(3-Methylphenyl)-4-oxobutyric acid demonstrates versatility in its applications, particularly in the field of organic synthesis and potentially in medicinal chemistry.

Organic Synthesis

The compound serves as a valuable intermediate in organic synthesis pathways, particularly for the development of more complex molecules. Its functional groups provide multiple sites for chemical modifications, allowing chemists to use it as a building block for diverse chemical structures.

Medicinal Chemistry Applications

In the realm of medicinal chemistry, the compound shows promise as a precursor for pharmaceutically active compounds. Its structure allows for modifications that can potentially lead to the development of compounds with specific biological activities, though detailed studies on its therapeutic applications appear limited in the current literature.

Research Tool

As a well-defined organic compound with distinct functional groups, 4-(3-Methylphenyl)-4-oxobutyric acid may also serve as a research tool for studying chemical reactions, developing new synthetic methodologies, and exploring structure-activity relationships in biological systems.

Research Findings and Mechanism of Action

Current research on 4-(3-Methylphenyl)-4-oxobutyric acid focuses on understanding its molecular interactions and potential biological activities.

Binding Affinity Studies

To fully comprehend the compound's mechanism of action in biological systems, detailed studies on its binding affinity and molecular interactions are essential. These studies help elucidate how the compound interacts with various biological targets, potentially leading to its observed effects.

Structure-Activity Relationships

The unique structure of 4-(3-Methylphenyl)-4-oxobutyric acid, with its aromatic ring, methyl substituent, and carboxylic acid group, likely contributes to its specific activity profile. Understanding these structure-activity relationships is crucial for developing derivatives with enhanced properties or targeted activities.

Comparative Analysis with Similar Compounds

To better understand the properties and potential applications of 4-(3-Methylphenyl)-4-oxobutyric acid, it is valuable to compare it with structurally similar compounds.

Structural Analogues

Several related compounds share structural similarities with 4-(3-Methylphenyl)-4-oxobutyric acid, including:

-

4-(4-Methylphenyl)-4-oxobutanoic acid, which differs in the position of the methyl group on the aromatic ring

-

4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid, which contains an additional chlorine atom

-

4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid, which features a methoxy group

Comparative Properties

These structural analogues exhibit similar physical and chemical properties due to their shared functional groups, but the specific substituents and their positions on the aromatic ring introduce distinct characteristics:

| Compound | Molecular Weight (g/mol) | Key Structural Difference |

|---|---|---|

| 4-(3-Methylphenyl)-4-oxobutyric acid | 192.21 | Methyl group at position 3 |

| 4-(4-Methylphenyl)-4-oxobutanoic acid | 192.21 | Methyl group at position 4 |

| 4-(4-chloro-3-methylphenyl)-4-oxobutanoic acid | 226.66 | Chlorine and methyl substituents |

| 4-(4-Methoxy-3-methylphenyl)-4-oxobutanoic acid | 222.24 | Methoxy and methyl substituents |

Synthetic Applications

The preparation methods for these related compounds share similarities, often involving Friedel-Crafts reactions or condensation processes. For instance, 4-(4-Methylphenyl)-4-oxobutanoic acid can be prepared through a Friedel-Crafts reaction between toluene and succinic anhydride catalyzed by a Lewis acid such as aluminum chloride . Similar synthetic approaches might be applicable to 4-(3-Methylphenyl)-4-oxobutyric acid with appropriate modifications.

Future Research Directions

Based on the current understanding of 4-(3-Methylphenyl)-4-oxobutyric acid, several promising research directions emerge for further exploration.

Medicinal Chemistry Development

The compound's structural features make it a potential starting point for developing pharmaceutically active compounds. Future research could focus on creating derivatives with specific biological activities, particularly targeting conditions where similar aromatic carboxylic acids have shown promise.

Improved Synthetic Methods

Developing more efficient, environmentally friendly synthesis methods for this compound could enhance its accessibility and reduce production costs. Green chemistry approaches, such as solvent-free reactions or biocatalytic methods, might offer advantages over traditional synthesis routes.

Structure-Activity Relationship Studies

Comprehensive studies on how structural modifications affect the compound's properties and biological activities would provide valuable insights for rational design of derivatives with enhanced characteristics. This could include modifications to the aromatic ring, the ketone group, or the carboxylic acid moiety.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume